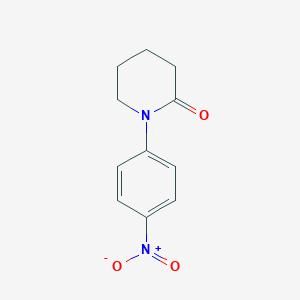

1-(4-硝基苯基)哌啶-2-酮

描述

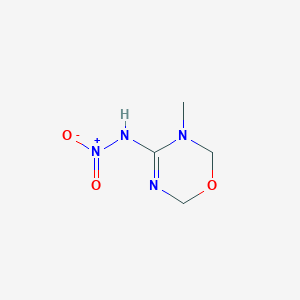

Synthesis Analysis The synthesis of 1-(4-Nitrophenyl)piperidin-2-one and related compounds involves various strategies, including multi-component reactions and cyclization mechanisms. A notable method includes the four-component one-pot synthesis of highly substituted piperidines, demonstrating excellent diastereo- and enantioselectivity through a sequence involving the Michael reaction of aldehyde and nitroalkene, followed by domino aza-Henry and hemiaminalization reactions (Urushima et al., 2010). Another approach involves a Michael addition/nitro-Mannich/lactamization cascade to synthesize polysubstituted 2-piperidinones, highlighting a stereoselective formation of these compounds (Liu et al., 2012).

Molecular Structure Analysis Molecular structure investigations reveal detailed insights into the conformations and stereochemistry of piperidinone derivatives. X-ray crystallography and NMR studies have elucidated chair conformations, hydrogen bonding patterns, and dynamic stereochemical behaviors (Prasad et al., 2008). For instance, 1-(2-Nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol showcases a chair conformation of the piperidine ring with distorted tetrahedral geometry around sulfur atoms.

Chemical Reactions and Properties Piperidin-2-ones undergo various chemical reactions, including cyclization and addition reactions, to form diverse structures with significant pharmacological potential. The cyclization reaction mechanisms, often facilitated by catalysts like piperidine or piperazine, contribute to the formation of complex structures, such as iminocoumarins, indicating the reactivity and functional versatility of these compounds (Zhang et al., 2015).

Physical Properties Analysis The physical properties of 1-(4-Nitrophenyl)piperidin-2-one derivatives, such as solubility, melting points, and crystal structure, are closely linked to their molecular arrangements and intermolecular interactions. These properties are crucial for understanding the compound's stability, reactivity, and potential applications in various fields.

Chemical Properties Analysis The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to form diverse derivatives, highlight the compound's versatility. Studies on nitro-Mannich/lactamization cascades and multi-component reactions underscore the synthetic utility and functional diversity of piperidin-2-one derivatives, offering pathways to a broad range of biologically active molecules (Liu et al., 2012).

科学研究应用

- Specific Scientific Field: Pharmaceutical Chemistry

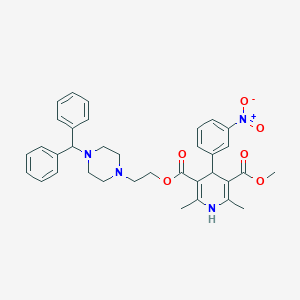

- Summary of the Application: “1-(4-Nitrophenyl)piperidin-2-one” is used as a key intermediate in the synthesis of Apixaban , a highly potent, selective, and efficacious inhibitor of blood coagulation factor Xa . Apixaban is marketed by Bristol-Myers Squibb under the trade name Eliquis . It is used for the clinical treatment of various thromboembolic disorders .

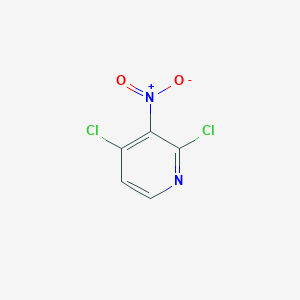

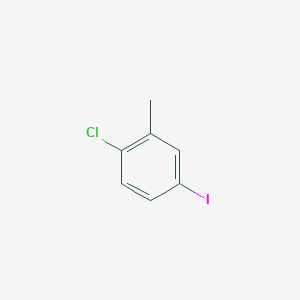

- Methods of Application or Experimental Procedures: The synthesis starts from inexpensive 4-chloronitrobenzene and piperidine . An eight-step procedure has been developed for the intermediate . Sodium chlorite is used twice to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere, resulting in the construction of two lactams . Most of these reactions are highly efficient and practical as they occur under mild conditions . Most of the intermediates can be obtained through simple slurry or recrystallization, and column chromatography purification is not necessary .

- Results or Outcomes: The process results in the successful synthesis of Apixaban . This oral anticoagulant has quick dissolution, linear pharmacokinetics, good bioavailability, and a rapid onset and offset of action . It has been approved for the clinical treatment of various thromboembolic disorders .

未来方向

属性

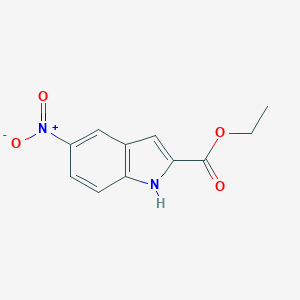

IUPAC Name |

1-(4-nitrophenyl)piperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-11-3-1-2-8-12(11)9-4-6-10(7-5-9)13(15)16/h4-7H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCQXIGQMFWXII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624795 | |

| Record name | 1-(4-Nitrophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Nitrophenyl)piperidin-2-one | |

CAS RN |

38560-30-4 | |

| Record name | 1-(4-Nitrophenyl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

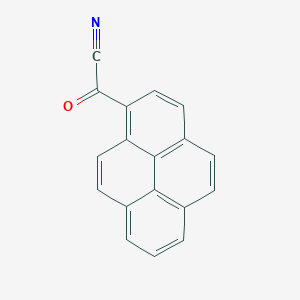

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

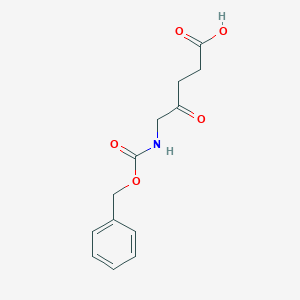

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide](/img/structure/B57347.png)